3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
Pyrazole is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . The 4-bromophenyl group is a phenyl ring substituted with a bromine atom . The carboxylic acid group (-COOH) is a common functional group in organic chemistry .
Synthesis Analysis
Pyrazole derivatives can be synthesized through a variety of methods. One common method involves the reaction of hydrazines with 1,3-diketones . The exact synthesis process for “3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid” would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of a compound like “this compound” would consist of a pyrazole ring attached to a 4-bromophenyl group and a carboxylic acid group . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole compounds can participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVHDPWTQAMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008638 |
Source
|
Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890591-20-5, 46413-66-5 |
Source
|
Record name | 5-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-Bromophenyl)-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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